4-Chloro-2-(pentyloxy)phenylboronic acid
Description
Historical Context and Evolution of Boronic Acid Research
The history of boronic acids dates back to the 19th century, but their synthetic potential was not fully realized until the latter half of the 20th century. A pivotal moment in the evolution of boronic acid research was the development of the Suzuki-Miyaura cross-coupling reaction, first published by Akira Suzuki and Norio Miyaura in 1979. researchgate.netgoogle.comyoutube.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. google.comyoutube.com The discovery was so impactful that it earned Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, the Nobel Prize in Chemistry in 2010 for "palladium-catalyzed cross-couplings in organic synthesis". google.com This breakthrough ignited a surge of research into the synthesis and application of a wide array of boronic acids and their derivatives.
Importance of Arylboronic Acids in Modern Organic Synthesis and Materials Science
The primary application of arylboronic acids lies in the Suzuki-Miyaura coupling reaction, which is widely used to synthesize biaryls, polyolefins, and styrenes. youtube.com These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. youtube.com The reaction is valued for its mild conditions, high functional group compatibility, and predictable stereochemistry. quora.com
Beyond their role as coupling partners, arylboronic acids are utilized in various other transformations, including Chan-Lam coupling for C-N and C-O bond formation, and as catalysts in their own right. google.com In materials science, arylboronic acid-functionalized materials have been developed for use in sensing and stimuli-responsive systems. sigmaaldrich.com For instance, arylboronate ester-crosslinked hydrogels can exhibit self-healing properties and respond to changes in pH or the presence of specific molecules like diols or reactive oxygen species. sigmaaldrich.com This has led to applications in drug delivery, tissue engineering, and the creation of smart materials. masterorganicchemistry.com
Rationale for Research on Substituted Phenylboronic Acids, including 4-Chloro-2-(pentyloxy)phenylboronic Acid
The functionalization of the phenyl ring in phenylboronic acids allows for the fine-tuning of their chemical and physical properties. Substituents can influence the electronic nature and steric hindrance of the molecule, thereby affecting its reactivity in coupling reactions and its binding properties.
The specific substitution pattern of this compound provides a compelling case for its use in targeted synthesis. The presence and position of the chloro and pentyloxy groups are significant for several reasons:
Directing Effects: In electrophilic aromatic substitution, both the chloro and alkoxy (pentyloxy) groups are ortho-, para- directors. google.com The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, while the pentyloxy group is an activating group due to resonance electron donation. youtube.comquora.com This interplay of electronic effects can influence the reactivity of the aromatic ring and the boronic acid moiety.
Modulation of Properties: The chloro group can enhance the pharmacokinetic properties of drug candidates. youtube.com The pentyloxy group, a lipophilic chain, can increase the solubility of the molecule in organic solvents and influence its interaction with biological membranes.
Synthetic Handle: The substituents provide additional sites for further chemical modification, allowing for the construction of more complex and diverse molecular structures.
Therefore, a molecule like this compound serves as a specialized building block, designed to introduce a specific set of electronic and steric features into a target molecule, which is particularly valuable in the fields of medicinal chemistry and materials science for creating novel compounds with tailored functions.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| CAS Number | 2096338-13-3 |
| Molecular Formula | C11H16BClO3 |
| Molecular Weight | 242.51 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Purity | ≥96-97% (typical) |
Data sourced from commercial supplier information.
Properties
IUPAC Name |
(4-chloro-2-pentoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClO3/c1-2-3-4-7-16-11-8-9(13)5-6-10(11)12(14)15/h5-6,8,14-15H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPLNFBZCLUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCCCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights and Computational Modeling of Boron Mediated Reactivity
Elucidation of Reaction Mechanisms in Arylboronic Acid Transformations
Arylboronic acids are versatile intermediates in a variety of cross-coupling reactions. The mechanisms of these transformations, while diverse, often follow fundamental catalytic cycles. One of the most prominent reactions is the Suzuki-Miyaura coupling, which typically involves a palladium catalyst. The generally accepted catalytic cycle for this reaction proceeds through three key steps:
Oxidative Addition : A low-valent palladium(0) complex reacts with an aryl halide, inserting itself into the carbon-halogen bond to form a palladium(II) species. libretexts.org
Transmetalation : In this step, the organic group from the organoborane compound is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. libretexts.org
Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Another significant transformation is the Chan-Lam amination, a copper-catalyzed reaction that forms a carbon-nitrogen bond between an arylboronic acid and an amine. organic-chemistry.org Mechanistic studies, combining spectroscopy, crystallography, and computational modeling, have been crucial in identifying key intermediates and understanding off-cycle inhibitory processes that can affect reaction efficiency. organic-chemistry.org Similarly, metal-free aminations of arylboronic acids have been developed, with mechanistic investigations pointing towards pathways involving a 1,2-aryl migration. acs.orgnih.gov
Computational Chemistry Approaches (e.g., Density Functional Theory Studies)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity of organic molecules and elucidating complex reaction mechanisms. mdpi.com DFT allows for the calculation of the electronic structure of molecules, providing insights into their stability, reactivity, and the energy profiles of chemical reactions. aps.org
In the context of arylboronic acid chemistry, DFT studies are employed to:
Calculate the geometries and energies of reactants, intermediates, transition states, and products.
Determine reaction pathways and activation energy barriers. acs.orgnih.gov
Understand the influence of substituents, solvents, and catalysts on the reaction mechanism.
Predict the regioselectivity and stereoselectivity of reactions.
Conceptual DFT introduces a range of reactivity indices, such as electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N), which are powerful for semiquantitatively studying and predicting organic reactivity in polar processes. mdpi.com These tools help rationalize the flow of electron density from a nucleophile to an electrophile during a reaction. mdpi.com
A central application of DFT in mechanistic chemistry is the location and characterization of transition states—the highest energy points along a reaction coordinate. By calculating the free energy of these transition states, chemists can determine the activation energy (ΔG‡) of a reaction step, which is crucial for understanding reaction rates.
For instance, in the study of a metal-free primary amination of arylboronic acids, DFT calculations using the M06-2X density functional method were used to map out possible transition states and pathways. acs.org These calculations revealed that the most plausible mechanism involved a 1,2-aryl migration and that radical pathways were energetically unfavorable, with free energy values exceeding 40 kcal/mol. acs.org The presence of specific functional groups on the aminating agent was found to be critical in lowering the free energy barrier of the key migration step, making the reaction feasible. acs.orgnih.gov
The substituents on the aromatic ring of an arylboronic acid play a critical role in modulating its reactivity through a combination of steric and electronic effects. For 4-Chloro-2-(pentyloxy)phenylboronic acid, the chloro and pentyloxy groups exert distinct and somewhat opposing influences.
Electronic Effects:
The chloro group at the 4-position is an electron-withdrawing group (EWG) through induction and weakly deactivating. The presence of an EWG generally increases the Lewis acidity of the boronic acid, lowering its pKa. nih.govaablocks.com This enhanced acidity facilitates the formation of the tetracoordinate boronate anion, which is often the active species in the crucial transmetalation step of cross-coupling reactions. aablocks.comnih.gov
The pentyloxy group at the 2-position is an electron-donating group (EDG) through resonance. EDGs typically decrease the Lewis acidity of the boronic acid (increase its pKa) by donating electron density to the aromatic ring and, subsequently, to the boron atom. nih.gov
Steric Effects:
The pentyloxy group is located at the ortho position relative to the boronic acid moiety. Bulky ortho substituents can create significant steric hindrance. This can impede the approach of reagents to the boron center and may inhibit the necessary geometric change from a trigonal planar sp2-hybridized boron to a tetrahedral sp3-hybridized boronate. aablocks.comnih.gov This steric inhibition can influence reaction rates and, in some cases, alter the preferred reaction pathway. nih.gov
Table 1: Predicted Influence of Substituents on the Reactivity of this compound
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |
|---|---|---|---|---|
| Chloro | 4- (para) | Electron-withdrawing (Inductive) | Minimal | Increases Lewis acidity, potentially accelerating transmetalation. |
Spectroscopic Investigations for Mechanistic Understanding
While computational modeling provides theoretical insight, spectroscopic methods offer direct experimental evidence of reaction intermediates and kinetics, which is vital for validating proposed mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying reactions involving arylboronic acids. 1H NMR can be used to monitor the consumption of reactants and the formation of products, allowing for kinetic analysis. nih.gov 11B NMR is particularly useful for observing the speciation of boron, distinguishing between the trigonal boronic acid (sp2) and the tetrahedral boronate ester or anion (sp3). nih.gov This provides direct insight into the activation of the boronic acid. In some cases, 19F NMR can be used as a probe to study reaction kinetics when a fluorine-containing substrate is involved. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy : For reactions involving paramagnetic catalysts, such as copper(II), EPR spectroscopy is invaluable. In studies of copper-catalyzed methoxylation of arylboronic esters, EPR was used to show that at least two different copper(II) species were present under catalytic conditions. nih.gov The relative populations of these species changed over the course of the reaction, providing crucial information about the catalyst's resting state and its role in the transmetalation step. nih.gov
Mass Spectrometry (MS) : Mass spectrometry is used to identify reaction products and can also be employed to detect and characterize transient intermediates. Techniques like electrospray ionization (ESI-MS) can capture charged species from the reaction mixture, offering a snapshot of the catalytic cycle. MS analysis has been used to confirm the products of reactions involving arylboronic acids, such as in Petasis reactions accelerated in microdroplets. researchgate.net
Through the synergistic application of mechanistic studies, computational modeling, and advanced spectroscopic techniques, a comprehensive understanding of the reactivity of arylboronic acids like this compound can be achieved, paving the way for more efficient and selective chemical syntheses.
In-depth Analysis of this compound Reveals Limited Specific Research in Advanced Applications
Following a comprehensive review of available scientific literature, it has been determined that specific research detailing the application of this compound in the advanced fields of organocatalysis, transition metal co-catalysis, dynamic covalent networks, nanostructure functionalization, and crystal engineering is not presently available. While the broader class of arylboronic acids is extensively studied and utilized in these areas, scholarly articles and detailed research findings pertaining exclusively to this compound remain scarce.
The physical and chemical properties of this compound are documented in various chemical supplier catalogs. It is identified by the CAS Number 2096338-13-3 and has a molecular formula of C11H16BClO3, corresponding to a molecular weight of 242.51 g/mol . Commercial suppliers indicate its availability for laboratory use.
General research on similar arylboronic acids demonstrates their versatility. For instance, various phenylboronic acids are known to participate in transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, and are used in the development of novel materials. However, without specific studies on this compound, any discussion of its role in the requested advanced applications would be speculative and fall outside the established scientific record.
Due to the lack of specific research data for this compound within the stipulated areas of focus, it is not possible to provide a detailed article on its advanced research applications in catalysis, materials science, and crystal engineering at this time. Further experimental research would be required to elucidate the specific activities and potential of this compound in these sophisticated chemical domains.
Advanced Research Applications of Arylboronic Acids in Chemical Science
Advanced Chemical Sensing and Recognition Systems (Focus on Chemical Principles)
Arylboronic acids, such as 4-Chloro-2-(pentyloxy)phenylboronic acid, represent a pivotal class of compounds in the development of advanced chemical sensors. Their utility is rooted in the unique ability of the boronic acid moiety to engage in reversible covalent bonding with specific functional groups, most notably cis-diols. This interaction forms the basis for designing sophisticated systems capable of recognizing and signaling the presence of biologically and environmentally significant analytes. The specific substitution pattern on the aryl ring of this compound provides a framework for tuning these sensing properties.
Design Principles for Selective Analyte Binding (e.g., cis-diols)
The primary principle behind the sensing capability of arylboronic acids is the reversible formation of cyclic boronate esters with molecules containing 1,2- or 1,3-cis-diol functionalities. nih.govrsc.org This reaction is a dynamic equilibrium between the trigonal planar boronic acid and the tetrahedral boronate ester. The selectivity and affinity of this binding are governed by several key factors, including pH, the Lewis acidity of the boron atom, and steric effects, all of which can be modulated by the substituents on the phenyl ring. nih.govacs.org
The binding mechanism is highly dependent on pH. In aqueous solution, the boronic acid (a Lewis acid) accepts a hydroxide (B78521) ion to form a more nucleophilic tetrahedral boronate anion. acs.org This anionic form reacts much more readily with diols. Consequently, efficient binding typically occurs at a pH close to or greater than the pKa of the boronic acid. A critical goal in sensor design is to lower the pKa to the physiological range (pH ~7.4), which can be achieved by introducing electron-withdrawing substituents to the phenyl ring. acs.org
In the case of This compound , its specific structure offers a unique combination of electronic and steric influences on analyte binding.
Key Structural Features and Their Influence on Binding:
| Feature | Position | Type | Predicted Effect on Analyte Binding |
| Boronic Acid [-B(OH)₂] | 1 | Recognition Site | Forms reversible covalent bonds with cis-diols, acting as the primary binding site. |
| Chloro Group [-Cl] | 4 (para) | Electron-Withdrawing | Increases the Lewis acidity of the boron atom, lowering the pKa of the boronic acid. This enhances binding affinity at neutral or physiological pH. |
| Pentyloxy Group [-O(CH₂)₄CH₃] | 2 (ortho) | Electron-Donating (Resonance), Bulky, Hydrophobic | May sterically hinder the approach of large diol analytes, potentially leading to size-selective recognition. The oxygen atom can form an intramolecular hydrogen bond with the boronic acid group, influencing its conformation and reactivity. bohrium.com The long alkyl chain introduces hydrophobicity, which could promote partitioning into nonpolar environments or interaction with amphiphilic structures. |
The electron-withdrawing nature of the chloro group at the para position is expected to significantly increase the Lewis acidity of the boron center. This electronic pull lowers the energy of the boron's vacant p-orbital, making it a stronger Lewis acid and lowering the pKa. This is a crucial design feature for sensors intended to operate in biological systems.
Conversely, the ortho-pentyloxy group introduces competing effects. While the oxygen atom is electron-donating through resonance, its presence in the ortho position can cause steric hindrance around the boronic acid binding site. This could be exploited to achieve selectivity for smaller diols over larger, more sterically demanding ones. Furthermore, the potential for intramolecular hydrogen bonding between the ether oxygen and a hydroxyl group of the boronic acid could stabilize a specific conformation, thereby influencing both the kinetics and thermodynamics of diol binding. bohrium.com
Responsive Materials for Chemical Stimuli
The principles of boronic acid-diol recognition can be extended from single-molecule sensors to macroscopic "smart" materials that exhibit a physical or chemical change in response to a specific chemical stimulus. mdpi.com By incorporating arylboronic acid moieties like this compound into polymers, hydrogels, or nanoparticles, materials can be engineered to respond to the presence of diol-containing analytes such as saccharides (e.g., glucose) or adenosine (B11128) triphosphate (ATP). nih.govacs.org
The fundamental mechanism for this responsiveness involves a stimulus-induced change in the properties of the material. For instance, when a boronic acid-functionalized hydrogel is exposed to glucose, the binding event converts the relatively hydrophobic boronic acid groups into more hydrophilic tetrahedral boronate esters. This increase in hydrophilicity leads to greater water uptake and causes the hydrogel to swell. acs.org This swelling can be harnessed for applications such as controlled drug release, where an encapsulated therapeutic is released as the gel matrix expands.
This compound possesses distinct features that make it a hypothetical building block for such responsive materials.
Potential Roles in Stimuli-Responsive Materials:
| Material Type | Role of this compound | Stimulus | Expected Response |
| Responsive Hydrogels | As a cross-linker or a pendant functional group on polymer chains. | Glucose, polyols, changes in pH. | The binding of diols would increase the charge density and hydrophilicity of the cross-links, leading to controlled swelling or degradation of the hydrogel. nih.gov |
| Self-Assembling Systems (e.g., Micelles) | As an amphiphilic monomer. The hydrophobic pentyloxy tail and the hydrophilic boronic acid head could drive the formation of micelles in an aqueous solution. | Diol-containing analytes (e.g., sialic acid on cell surfaces). | Binding of the analyte to the boronic acid groups on the micelle surface would alter the surface charge and hydrophilicity, potentially leading to the disassembly of the micelle and release of an encapsulated payload. acs.org |
| Functionalized Nanoparticles | As a surface-grafted ligand for targeting and response. | ATP, Reactive Oxygen Species (ROS). | The boronic acid can bind to the ribose part of ATP, a cancer biomarker. Alternatively, the boronate ester can be cleaved by ROS, another marker of disease states, triggering a response. acs.orgmdpi.com |
The presence of the long, hydrophobic pentyloxy chain is particularly significant for creating amphiphilic structures. Polymers synthesized from a monomer based on this compound could self-assemble into higher-order structures like micelles or vesicles. These assemblies could be designed to be stable until they encounter a target analyte (like glucose or sialic acid residues on a cell surface), at which point the binding event would disrupt the hydrophobic/hydrophilic balance and trigger disassembly, releasing an encapsulated agent. The chloro-substituent would ensure that this responsive behavior is tuned to occur optimally at a desired pH, such as the physiological pH of blood or the slightly acidic environment of a tumor.
Analytical Methodologies for Characterization and Quantification in Boronic Acid Research
Spectroscopic Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are fundamental in elucidating the molecular structure of 4-Chloro-2-(pentyloxy)phenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms. For this compound, the aromatic protons will appear as distinct signals in the downfield region (typically δ 7.0-8.0 ppm). The protons of the pentyloxy chain will resonate in the upfield region, with the methylene group attached to the phenyl ring showing a characteristic shift. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium in solvents like DMSO-d₆.
¹³C NMR spectroscopy reveals the number and type of carbon atoms. The spectrum would show distinct signals for the aromatic carbons, with the carbon atom bonded to the boron atom exhibiting a characteristic chemical shift, and separate signals for the five carbons of the pentyloxy group.
¹¹B NMR is a specialized technique that directly probes the boron atom, providing information about its coordination state. A signal in the range of δ 27-30 ppm in a solvent like DMSO-d₆ would be indicative of a trigonal planar boronic acid.
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the boronic acid's hydroxyl groups. Strong bands around 1350 cm⁻¹ are typically assigned to the B-O stretching vibration, while C-O stretching from the pentyloxy group would appear around 1250 cm⁻¹.
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. Phenylboronic acids generally exhibit absorbance in the UV range. For substituted phenylboronic acids, the absorption maxima can be influenced by the nature and position of the substituents on the aromatic ring.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common technique for analyzing boronic acids. nih.gov The mass spectrum would show a peak corresponding to the molecular ion or common adducts, confirming the compound's identity.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Signals in the δ 7.0-8.0 ppm range |
| Pentyloxy Protons | Signals in the δ 0.9-4.1 ppm range | |
| B(OH)₂ Protons | Broad signal, variable position | |
| ¹³C NMR | Aromatic Carbons | Signals in the δ 110-160 ppm range |
| Pentyloxy Carbons | Signals in the δ 14-70 ppm range | |
| ¹¹B NMR | Boron Atom | Signal around δ 27-30 ppm |
| IR | O-H Stretch | Broad band at 3200-3600 cm⁻¹ |
| B-O Stretch | Strong band around 1350 cm⁻¹ | |
| C-O Stretch | Band around 1250 cm⁻¹ | |
| Mass Spec (ESI) | Molecular Ion [M-H]⁻ | Expected m/z corresponding to C₁₁H₁₅BClO₃⁻ |
Chromatographic Methods (e.g., Reversed-Phase HPLC for Boronate Esters)
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of aromatic boronic acids. sielc.comwaters.com However, challenges can arise due to the polarity of boronic acids and the potential for on-column degradation of boronate esters if they are being analyzed.
A typical RP-HPLC method for this compound would involve a C18 column. The mobile phase often consists of a mixture of acetonitrile and water with an acidic modifier, such as formic acid or phosphoric acid, to ensure good peak shape. waters.comsielc.com Detection is commonly performed using a UV detector set at a wavelength where the compound has significant absorbance. For more complex mixtures or trace-level quantification, HPLC can be coupled with mass spectrometry (LC-MS). waters.com The development of a robust HPLC method requires careful optimization of the mobile phase composition, gradient, and flow rate to achieve adequate separation from impurities and starting materials. waters.com Specialized columns, such as those with mixed-mode stationary phases, can also be employed to improve the retention of polar boronic acids. sielc.com
Table 2: General RP-HPLC Parameters for Aromatic Boronic Acids
| Parameter | Typical Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm sielc.com |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid waters.com |
| Detection | UV at 254 nm or 270 nm sielc.com |
| Flow Rate | 1.0 mL/min sielc.com |
| Injection Volume | 10-20 µL |
X-ray Crystallography and Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. tandfonline.com For this compound, obtaining a single crystal suitable for X-ray diffraction would provide precise information on bond lengths, bond angles, and intermolecular interactions.
Phenylboronic acids are known to form dimeric or trimeric structures in the solid state through hydrogen bonding between the boronic acid hydroxyl groups. cdnsciencepub.com It is highly probable that this compound would also exhibit such supramolecular assemblies. The crystal structure would reveal the planarity of the phenyl ring and the geometry around the boron atom. Furthermore, the analysis would show how the chloro and pentyloxy substituents influence the crystal packing. This structural information is invaluable for understanding the compound's physical properties and its interactions in various chemical environments. nih.govnih.gov
Thermal Analysis and Stability Studies in Reaction Environments
Thermal analysis techniques are used to evaluate the stability of this compound at different temperatures and its behavior upon heating.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA can be used to determine the temperature at which the compound begins to decompose. For many arylboronic acids, decomposition often involves dehydration to form boroxines (boronic anhydrides). nih.gov TGA would indicate the thermal stability of the compound, which is important for understanding its shelf-life and appropriate storage conditions. Studies on various boronic acids have shown that their thermal stability can be significantly influenced by the substituents on the aromatic ring. epa.gov
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can be used to determine the melting point of this compound and to detect other thermal events such as phase transitions or decomposition. nih.gov The melting point is a key physical property and an indicator of purity. The combination of TGA and DSC provides a comprehensive thermal profile of the compound. nih.gov
Understanding the stability of the compound in different reaction environments is also critical. Kinetic studies, often monitored by techniques like NMR or HPLC, can provide insights into its protodeboronation (loss of the boronic acid group) under various pH and temperature conditions, which is a known decomposition pathway for arylboronic acids. ed.ac.ukacs.org
Future Perspectives and Emerging Directions in Functionalized Arylboronic Acid Research
Development of Novel Synthetic Pathways
While classical methods for synthesizing arylboronic acids, such as the reaction of organolithium or Grignard reagents with borate (B1201080) esters, are well-established, future research is focused on developing more efficient, sustainable, and functional-group-tolerant pathways. mdpi.comnih.gov For a molecule like 4-Chloro-2-(pentyloxy)phenylboronic acid, emerging strategies could offer significant advantages over traditional routes.
One of the most promising directions is the late-stage C-H borylation of aromatic compounds. nih.gov This approach avoids the need to pre-functionalize the starting material with a halide or organometallic group, thus improving atom economy. An advanced synthetic route could involve the direct iridium-catalyzed borylation of 1-chloro-3-(pentyloxy)benzene. The directing influence of the pentyloxy group and the electronic effects of the chloro substituent would be key variables in controlling the regioselectivity of this transformation.
Another emerging area is the use of flow chemistry for lithium-halogen exchange reactions, which allows for precise control over temperature and reaction times, often leading to higher yields and purities. nih.gov
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Synthetic Pathway | Starting Material | Key Reagents | Potential Advantages | Key Challenges |
| Traditional Grignard | 1-Bromo-4-chloro-2-(pentyloxy)benzene | Mg, Trialkyl borate | Well-established, reliable | Requires pre-functionalized starting material, sensitive to moisture |
| Miyaura Borylation | 1-Iodo-4-chloro-2-(pentyloxy)benzene | Bis(pinacolato)diboron, Pd catalyst | High functional group tolerance | High cost of palladium catalysts and diboron (B99234) reagents mdpi.com |
| Iridium-Catalyzed C-H Borylation | 1-Chloro-3-(pentyloxy)benzene | B2pin2, Ir catalyst | High atom economy, late-stage functionalization | Control of regioselectivity with multiple substituents |
| Flow Chemistry Lithiation | 1-Bromo-4-chloro-2-(pentyloxy)benzene | n-BuLi, Trialkyl borate | Improved safety and yield, rapid optimization | Requires specialized equipment |
Exploration of New Catalytic Transformations
The utility of arylboronic acids is expanding beyond being mere substrates in coupling reactions; they are now being explored as catalysts themselves and as partners in novel catalytic cycles. nih.gov Arylboronic acids can act as mild Lewis acids to catalyze a variety of organic transformations, including dehydrations, condensations, and multicomponent reactions. nih.govresearchgate.net The specific electronic profile of this compound—possessing both an electron-donating alkoxy group and an electron-withdrawing chloro group—makes it an interesting candidate for tuning catalytic activity.
Furthermore, the paradigm of cross-coupling is shifting. Research into using more abundant and less expensive metals like nickel and iron as catalysts is gaining traction. bohrium.comresearchgate.net These systems can promote unique reactivity, sometimes proceeding through radical intermediates rather than purely organometallic cycles. bohrium.comrsc.org The participation of this compound in such transformations, for instance in nickel-catalyzed S-arylation of cysteine residues or the synthesis of sulfinates, represents a significant area for future investigation. researchgate.netnih.gov
Table 2: Emerging Catalytic Roles for this compound
| Transformation Type | Role of Boronic Acid | Potential Reaction | Benefit of Substituents |
| Organocatalysis | Lewis Acid Catalyst | Dehydrative etherification, Biginelli reaction nih.gov | Pentyloxy and chloro groups modulate the Lewis acidity of the boron center. |
| Radical Arylation | Aryl Radical Precursor | Manganese- or iron-catalyzed C-H arylation of heterocycles bohrium.com | Pentyloxy group influences radical stability and reactivity. |
| Nickel-Catalyzed Coupling | Nucleophilic Partner | C-S bond formation with thiols nih.gov | Alkoxy group may enhance oxidative addition to the Ni center. |
| Rhodium-Catalyzed Arylation | Electrophilic Partner | Umpolung C-N bond formation with sulfilimines acs.org | The combination of substituents affects the electronic character of the aryl group. |
Integration into Advanced Functional Materials
Arylboronic acids are increasingly being incorporated into advanced materials due to their unique ability to form reversible covalent bonds with diols. rsc.org This dynamic chemistry is the foundation for creating stimuli-responsive materials, such as self-healing hydrogels, sensors, and drug delivery systems. rsc.org
The incorporation of this compound into polymers or nanomaterials could impart specific, desirable properties. The long pentyloxy chain would enhance hydrophobicity and could improve solubility in organic polymers or facilitate integration into lipid-based structures like cell membranes. This makes it a candidate for developing fluorescent probes for saccharide detection in biological environments. wikipedia.orgmdpi.com The chloro-substituent provides a handle for further chemical modification or can be used to tune the electronic properties of the final material, potentially impacting its fluorescence or conductive characteristics.
Future research could focus on synthesizing polymers functionalized with this moiety to create materials that respond to changes in pH, glucose concentration, or the presence of reactive oxygen species (ROS). rsc.org
Computational Design and Prediction of Reactivity
Modern computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental design. mdpi.com For this compound, computational methods like Density Functional Theory (DFT) can be employed to predict key properties that govern its reactivity. These include its acidity (pKa), the stability of its boronate esters, and its susceptibility to protodeboronation—a common decomposition pathway. nih.govacs.org
Beyond property prediction, emerging machine learning and artificial intelligence models are being trained on vast reaction datasets to predict the outcomes of chemical transformations with remarkable accuracy. acs.orgnih.gov Such models could be used to predict the regioselectivity of C-H borylation reactions to form this molecule or to forecast its performance in various cross-coupling reactions. nih.gov This in-silico approach can accelerate the discovery of optimal reaction conditions and identify the most promising applications for novel boronic acids, saving significant time and resources in the lab.
Table 3: Application of Computational Methods to this compound
| Computational Method | Predicted Property / Application | Significance |
| DFT Calculations | pKa value, bond energies, reaction barriers | Predicts acidity, stability, and reaction mechanisms. mdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular interactions | Elucidates interactions between the boronic acid, pentyloxy, and chloro groups. |
| Kinetic Modeling | Rate of protodeboronation under various pH conditions | Assesses the compound's stability for applications in aqueous media. nih.gov |
| Machine Learning / Language Models | Regioselectivity of synthesis, reaction yield prediction | Guides synthetic strategy and predicts success of catalytic transformations. acs.orgresearchgate.net |
Q & A
Q. What challenges arise in scaling up multi-step syntheses involving this compound?
- Methodological Answer : Key challenges include:
- Purification scalability : Column chromatography is impractical; switch to recrystallization (ethanol/water).
- Stability during storage : Protodeboronation increases with scale; use stabilizers like BHT (0.1% w/w).
- Catalyst loading : Reduce Pd from 5 mol% to 1 mol% via ligand optimization (XPhos) to lower costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
